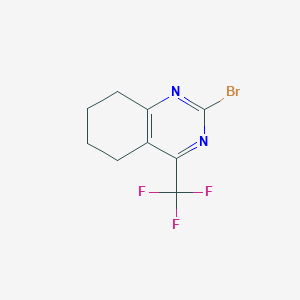

2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOPNJOTWUFTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline typically involves the bromination of a tetrahydroquinazoline derivative. One common method includes the reaction of 5,6,7,8-tetrahydroquinazoline with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield tetrahydroquinazoline derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines have gained attention in medicinal chemistry due to their potential as anticancer agents and inhibitors of various protein kinases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H8BrF3N2

- Molecular Weight : 281.07 g/mol

- CAS Number : Not specified in the provided data.

Biological Activity Overview

Quinazolines exhibit a wide range of pharmacological activities, including:

- Anticancer : They act as inhibitors of tyrosine kinases involved in cancer progression.

- Antiviral and Antibacterial : Some derivatives show effectiveness against various pathogens.

- Analgesic : Certain compounds have been noted for pain relief properties.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the quinazoline structure can significantly influence biological activity. For instance:

- Electron-withdrawing groups (e.g., trifluoromethyl) at specific positions enhance potency against cancer cell lines.

- Substituents at the aniline moiety can either increase or decrease activity depending on their nature and position.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various quinazoline derivatives, revealing that 2-bromo substitutions can enhance cytotoxic effects. For example, compounds with IC50 values in the nanomolar range were identified against human breast cancer cell lines such as MCF-7 and HCC827 .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 2-Bromo-5,6,7,8-tetrahydroquinazoline | MCF-7 | 15 |

| Other Quinazoline Derivative | HCC827 | 28 |

| Reference Compound (Gefitinib) | A549 | 39 |

Case Study 2: Protein Kinase Inhibition

Another research highlighted the role of quinazolines as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The binding affinity studies indicated that modifications at the C-6 and C-7 positions are crucial for enhancing inhibitory activity against EGFR .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Tyrosine Kinases : This is critical in regulating cell proliferation and survival.

- Disruption of Signal Transduction Pathways : By inhibiting key receptors like EGFR, these compounds can halt cancer cell growth.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline?

- Methodological Answer : The compound can be synthesized via cyclization of intermediates like 5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline precursors, followed by bromination. Key steps include:

- Reductive cyclization of nitro-substituted intermediates under hydrogenation (e.g., using Pd/C) to form the tetrahydroquinazoline core .

- Bromination at the 2-position using N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., DCM) at controlled temperatures (0–25°C) .

- Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for bromine) and reaction time (2–4 hours) to minimize over-bromination .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques :

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and bromine placement (e.g., δ 4.2–4.5 ppm for tetrahydro protons, δ 110–120 ppm for CF₃ in ¹³C NMR) .

- LC-MS for molecular ion verification (expected m/z: ~281 for C₉H₈BrF₃N₂⁺) and impurity profiling .

- Elemental analysis to validate C/H/N/Br/F ratios within ±0.3% deviation .

Q. What solvent systems are recommended for improving solubility in biological assays?

- Methodological Answer : Due to its hydrophobic trifluoromethyl group, use co-solvent systems :

- DMSO-water mixtures (≤5% DMSO) for in vitro studies.

- Ethanol/PEG-400 (1:1 v/v) for in vivo formulations, ensuring <1% precipitation during dilution .

Advanced Research Questions

Q. How do structural modifications at the 2-bromo position influence bioactivity in quinazoline derivatives?

- Methodological Answer : Replace bromine with electron-withdrawing groups (e.g., cyano, nitro) or bulky substituents (e.g., tert-butyl) to assess:

- Kinase inhibition : Bromine’s leaving-group propensity enhances covalent binding to ATP-binding pockets .

- SAR trends : Derivatives with smaller halogens (e.g., Cl) show reduced potency compared to Br in antitumor assays (IC₅₀: Br = 0.8 μM vs. Cl = 2.1 μM) .

- Stability : Bromine substitution improves metabolic stability in liver microsomes (t₁/₂ > 120 mins vs. 30 mins for H-substituted analogs) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address variability via:

- Dose-response normalization : Use MTT assays with standardized cell lines (e.g., HepG2, MCF-7) and control compounds (e.g., doxorubicin) .

- Metabolite profiling : Identify degradation products (e.g., debrominated analogs) via HPLC-MS to rule out false-positive activity .

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays for direct binding validation .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC for loss of parent compound (>90% stability at pH 7.4) .

- Photolytic stability : Expose to UV light (λ = 254 nm) for 48 hours; observe <5% degradation in amber vials .

- Thermal stress : Store at 40°C/75% RH for 4 weeks; confirm stability via DSC (no melting point shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.